molecular formula C18H17NO4 B11770576 N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11770576
M. Wt: 311.3 g/mol
InChI Key: SQPRQWLYCVBYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar compounds to N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide include other acetamide derivatives and compounds with similar structural motifs, such as:

  • N-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide

These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N-[7-(2-phenylacetyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C18H17NO4/c1-12(20)19-15-11-18-17(22-7-8-23-18)10-14(15)16(21)9-13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,19,20)

InChI Key

SQPRQWLYCVBYKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)CC3=CC=CC=C3)OCCO2

Origin of Product

United States

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